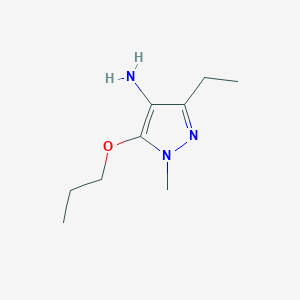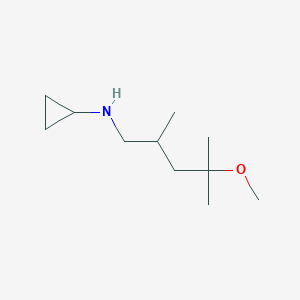
Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a pyridine ring attached to a propanoate moiety, with an amino group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the condensation of pyridine-4-carboxaldehyde with methyl acrylate in the presence of a base such as sodium hydride to form an intermediate.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions: Methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Saturated derivatives with reduced double bonds.
Substitution Products: Halogenated or nitrated derivatives of the pyridine ring.
科学研究应用
Methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Methyl (3R)-3-amino-3-(pyridin-3-yl)propanoate: Similar structure but with the pyridine ring at a different position.
Methyl (3R)-3-amino-3-(pyridin-2-yl)propanoate: Another isomer with the pyridine ring at the 2nd position.
Ethyl (3R)-3-amino-3-(pyridin-4-yl)propanoate: Similar compound with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl (3R)-3-amino-3-(pyridin-4-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring and the presence of the amino group confer distinct chemical and biological properties compared to its isomers and analogs.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
methyl (3R)-3-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-8(10)7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m1/s1 |
InChI 键 |
KZOZDDREXRFZJK-MRVPVSSYSA-N |
手性 SMILES |
COC(=O)C[C@H](C1=CC=NC=C1)N |
规范 SMILES |
COC(=O)CC(C1=CC=NC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



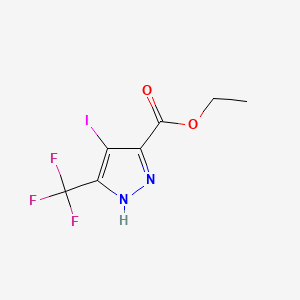
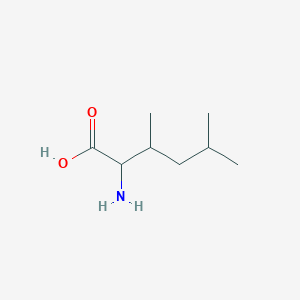
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)
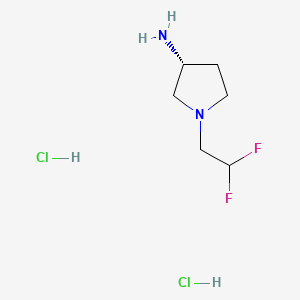
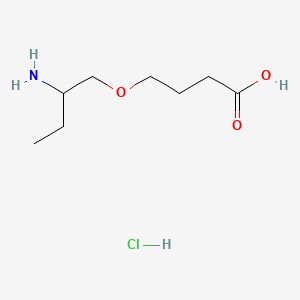
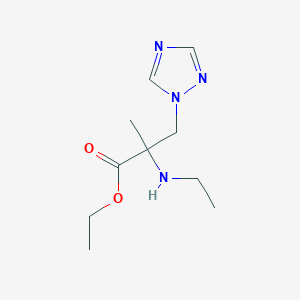
![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
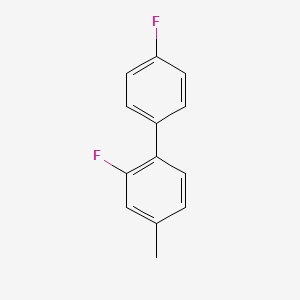
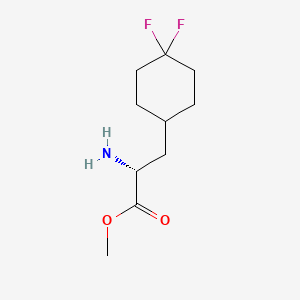
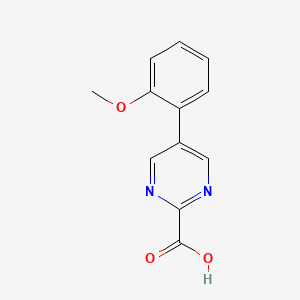
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
